![molecular formula C16H12Br2N4O8 B11535945 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535945.png)
N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound with the following chemical formula:
C16H11Br2N3O9
. It features a hydrazide functional group and aromatic rings, making it an intriguing molecule for scientific investigation.Preparation Methods
The synthetic routes for this compound involve several steps Unfortunately, specific literature on its preparation is scarce we can infer that it likely involves condensation reactions between appropriate precursors
Formation of the hydrazone: The reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid hydrazide leads to the formation of the hydrazone.
Hydrazide formation: The hydrazone reacts with hydrazine hydrate to yield the final compound.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone, leading to color changes.
Reduction: Reduction of the nitro groups may occur under specific conditions.
Substitution: The bromine atoms may undergo substitution reactions. Common reagents include hydrazine hydrate, strong acids, and reducing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: It might serve as a probe for studying biological processes due to its structural features.
Medicine: Investigations into its potential as an antitumor or antimicrobial agent are warranted.
Industry: Limited information exists, but its use in specialty chemicals or materials could be explored.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets and pathways should be investigated. Its phenolic and hydrazide moieties suggest interactions with enzymes or receptors.
Comparison with Similar Compounds
Unfortunately, direct comparisons are challenging due to the compound’s uniqueness. related compounds like 3,5-dibromo-4-methylaniline and 3,5-dibromo-4-hydroxybenzoic acid share some structural features.
Properties
Molecular Formula |
C16H12Br2N4O8 |
|---|---|
Molecular Weight |
548.1 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide |
InChI |
InChI=1S/C16H12Br2N4O8/c1-29-13-5-9(21(25)26)4-12(22(27)28)16(13)30-7-14(23)20-19-6-8-2-10(17)15(24)11(18)3-8/h2-6,24H,7H2,1H3,(H,20,23)/b19-6+ |
InChI Key |
QNBRXJHQHIFHMT-KPSZGOFPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)
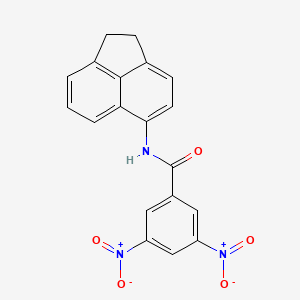
![4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)](/img/structure/B11535883.png)
![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)
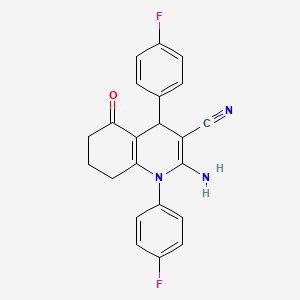
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)
![4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}](/img/structure/B11535906.png)
![N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide](/img/structure/B11535908.png)
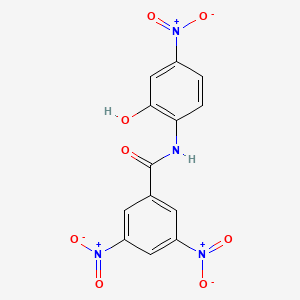
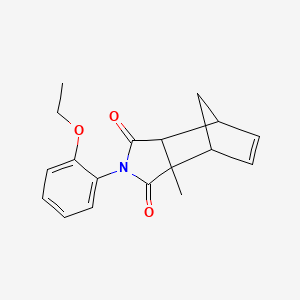
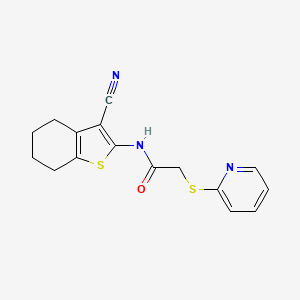
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-iodophenol](/img/structure/B11535933.png)
![N'-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11535951.png)
